

Comparative NMR Spectral Analysis: 3-Methoxypyrrolidin-2-one and Analogues

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Compound of Interest

Compound Name: 3-Methoxypyrrolidin-2-one

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-Methoxypyrrolidin-2-one** and its structural analogues, including N-methylpyrrolidone (NMP), 2-pyrrolidinone, and 3-methylpyrrolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for substance identification, purity assessment, and structural elucidation.

Data Presentation: NMR Spectral Data Comparison

The following table summarizes the ^1H and ^{13}C NMR spectral data for **3-Methoxypyrrolidin-2-one** and its selected alternatives. The data for the alternatives are based on experimental values, while the data for **3-Methoxypyrrolidin-2-one** are predicted values due to the limited availability of experimental spectra in public databases. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Comparison of ^1H and ^{13}C NMR Spectral Data

Compound	Nucleus	Position	Chemical Shift (δ, ppm)	Multiplicity / Remarks
3-Methoxypyrrolidin-2-one	¹ H	H-1 (NH)	~7.5 (predicted)	Broad Singlet
H-3	~4.0 (predicted)	Triplet		
H-4 (CH ₂)	~2.1-2.3 (predicted)	Multiplet		
H-5 (CH ₂)	~3.3 (predicted)	Triplet		
OCH ₃	~3.4 (predicted)	Singlet		
¹³ C	C-2 (C=O)	~175 (predicted)		
C-3 (CH-O)	~78 (predicted)			
C-4 (CH ₂)	~25 (predicted)			
C-5 (CH ₂)	~45 (predicted)			
OCH ₃	~57 (predicted)			
N-Methylpyrrolidone (NMP)	¹ H	H-3 (CH ₂)	1.95	Multiplet
H-4 (CH ₂)	2.25	Triplet		
H-5 (CH ₂)	3.20	Triplet		
N-CH ₃	2.75	Singlet		
¹³ C	C-2 (C=O)	174.8		
C-3 (CH ₂)	30.8			
C-4 (CH ₂)	17.9			
C-5 (CH ₂)	49.3			
N-CH ₃	29.0			

2-Pyrrolidinone	¹ H	H-1 (NH)	7.58	Broad Singlet
H-3 (CH ₂)	2.29	Triplet		
H-4 (CH ₂)	2.05	Multiplet		
H-5 (CH ₂)	3.45	Triplet		
¹³ C	C-2 (C=O)	179.9		
C-3 (CH ₂)	31.3			
C-4 (CH ₂)	18.2			
C-5 (CH ₂)	42.1			
3-Methylpyrrolidin-2-one	¹ H	H-1 (NH)	7.15	Broad Singlet
H-3 (CH)	2.35	Multiplet		
H-4 (CH ₂)	1.70-2.20	Multiplet		
H-5 (CH ₂)	3.25	Multiplet		
CH ₃	1.15	Doublet		
¹³ C	C-2 (C=O)	179.5		
C-3 (CH)	35.5			
C-4 (CH ₂)	26.5			
C-5 (CH ₂)	47.5			
CH ₃	15.5			

Note: Predicted values for **3-Methoxypyrrolidin-2-one** are generated using online NMR prediction tools and should be confirmed with experimental data.

Experimental Protocols

The following is a general protocol for the acquisition of NMR spectra for small organic molecules like pyrrolidinone derivatives.

1. Sample Preparation:

- Weigh 5-10 mg of the solid sample or measure 5-10 μL of the liquid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

- ^1H NMR:
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
 - Use a 30° to 45° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR:
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a 30° to 45° pulse angle.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ^{13}C .
 - Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.

4. Data Processing:

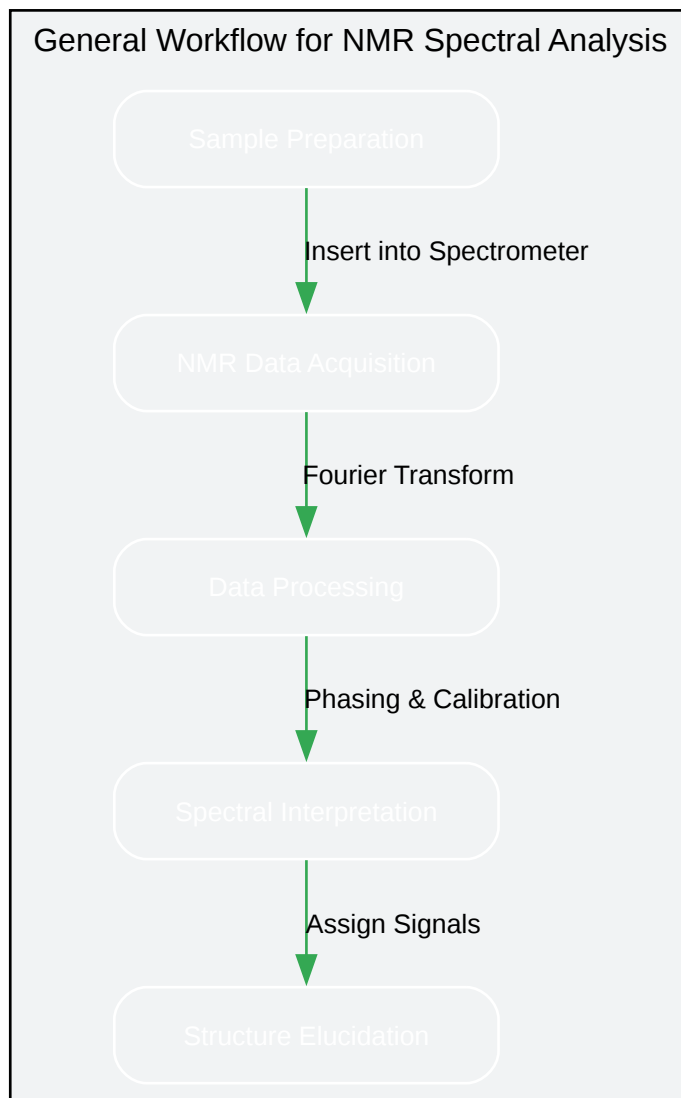
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of **3-Methoxypyrrolidin-2-one** with atom numbering for NMR signal assignment and a general workflow for NMR spectral analysis.

Caption: Structure of **3-Methoxypyrrolidin-2-one** with atom numbering.

General Workflow for NMR Spectral Analysis



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Caption: A simplified workflow for NMR spectral analysis.

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